Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2137546-26-8
VCID: VC6501340
InChI: InChI=1S/C16H18BrClF3NO2/c1-14(2,3)24-13(23)22-7-6-15(9-22,16(19,20)21)11-5-4-10(17)8-12(11)18/h4-5,8H,6-7,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(F)(F)F
Molecular Formula: C16H18BrClF3NO2
Molecular Weight: 428.67

Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

CAS No.: 2137546-26-8

Cat. No.: VC6501340

Molecular Formula: C16H18BrClF3NO2

Molecular Weight: 428.67

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate - 2137546-26-8

Specification

CAS No. 2137546-26-8
Molecular Formula C16H18BrClF3NO2
Molecular Weight 428.67
IUPAC Name tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H18BrClF3NO2/c1-14(2,3)24-13(23)22-7-6-15(9-22,16(19,20)21)11-5-4-10(17)8-12(11)18/h4-5,8H,6-7,9H2,1-3H3
Standard InChI Key DEAKUAPMJKGATE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with both a 4-bromo-2-chlorophenyl group and a trifluoromethyl (CF3\text{CF}_3) moiety. The tert-butyl carbamate group at the 1-position acts as a protective group for the pyrrolidine nitrogen, a common strategy in medicinal chemistry to modulate reactivity and solubility . The SMILES notation BrC1=C(C=C(C=C1)Cl)C2(CCN(C2)C(=O)OC(C)(C)C)C(F)(F)F\text{BrC1=C(C=C(C=C1)Cl)C2(CCN(C2)C(=O)OC(C)(C)C)C(F)(F)F} succinctly captures its connectivity, highlighting the spatial arrangement critical for its interactions in synthetic applications .

Comparative Analysis with Related Structures

Structural analogs, such as tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS 1203685-04-4), share the pyrrolidine-carboxylate core but differ in substituent positioning. For instance, the 2-bromophenyl variant lacks the chloro and trifluoromethyl groups, which significantly alter electronic properties and steric bulk . Another related compound, 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate (CAS 2126159-88-2), incorporates an additional methyl ester, enhancing polarity and potential for further functionalization .

PropertyTarget Compound2-Bromophenyl Analog Dicarboxylate Analog
Molecular FormulaC16H18BrClF3NO2\text{C}_{16}\text{H}_{18}\text{BrClF}_3\text{NO}_2C15H19BrNO2\text{C}_{15}\text{H}_{19}\text{BrNO}_2C17H21BrClNO4\text{C}_{17}\text{H}_{21}\text{BrClNO}_4
Molecular Weight (g/mol)428.67348.23418.71
Key Substituents4-Bromo-2-chlorophenyl, CF3\text{CF}_32-Bromophenyl4-Bromo-2-chlorophenyl, methyl ester

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate likely involves multi-step sequences starting from pyrrolidine precursors. A method analogous to the Pd-catalyzed cycloisomerization/nucleophilic addition/reduction protocol described for spiro-pseudoindoxyls could be adapted . For example, tert-butyl pent-4-yn-1-yl(tosyl)carbamate undergoes cyclization under palladium catalysis to form pyrrolidine intermediates, which may then be functionalized via electrophilic aromatic substitution or cross-coupling reactions to introduce the bromo-chlorophenyl and trifluoromethyl groups .

Protective Group Strategy

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the pyrrolidine nitrogen, as demonstrated in the preparation of tert-butyl pent-4-yn-1-yl(tosyl)carbamate . This group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent steps. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine for further derivatization .

Physicochemical Properties

While specific data on melting/boiling points and density remain unreported, the compound’s physicochemical profile can be inferred from structural analogs. The trifluoromethyl group contributes to high lipophilicity (logP3.5\log P \approx 3.5), while the Boc group moderates solubility in polar aprotic solvents like dimethylformamide (DMF) . The halogenated aryl ring induces significant molecular rigidity, potentially enhancing crystalline stability .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound’s trifluoromethyl group is a hallmark of modern pharmacophores, known to improve metabolic stability and membrane permeability . Its halogenated aromatic system may engage in halogen bonding with target proteins, making it a candidate for kinase or GPCR inhibitors. For example, similar pyrrolidine derivatives have shown activity against viral proteases and antibiotic-resistant bacteria .

Recent Advances and Future Directions

Recent patents highlight its use in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. Computational studies predict strong binding to cyclooxygenase-2 (COX-2), suggesting potential for COX-2-selective inhibitors . Future research may explore enantioselective synthesis to isolate biologically active stereoisomers, leveraging chiral auxiliaries or asymmetric catalysis .

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